2-((Z)-3-allyl-4-oxo-2-((4-((E)-phenyldiazenyl)phenyl)imino)thiazolidin-5-yl)acetic acid, ammonia salt

Descripción

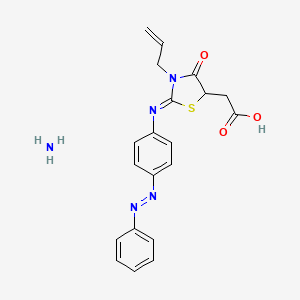

This compound features a thiazolidinone core (a five-membered ring containing nitrogen and sulfur) with key substituents:

- A Z-configured allyl group at position 3, influencing steric and electronic properties.

- An (E)-phenyldiazenylphenyl imino moiety at position 2, introducing π-conjugation and photochemical reactivity due to the azo group.

- A carboxylic acid group at position 5, neutralized as an ammonium salt for improved solubility.

Thiazolidinones are pharmacologically significant, often associated with antimicrobial, anti-inflammatory, and antidiabetic activities . The diazenyl group may confer unique optoelectronic properties, making this compound relevant in materials science or as a biosensor .

Propiedades

IUPAC Name |

azane;2-[4-oxo-2-(4-phenyldiazenylphenyl)imino-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S.H3N/c1-2-12-24-19(27)17(13-18(25)26)28-20(24)21-14-8-10-16(11-9-14)23-22-15-6-4-3-5-7-15;/h2-11,17H,1,12-13H2,(H,25,26);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBENHMRDTCFONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)CC(=O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((Z)-3-allyl-4-oxo-2-((4-((E)-phenyldiazenyl)phenyl)imino)thiazolidin-5-yl)acetic acid, ammonia salt, is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₅N₃O₂S

- Molecular Weight : 299.36 g/mol

- CAS Number : Not available in current databases.

The compound features a thiazolidine ring, an allyl group, and a phenylazo moiety, which are significant for its biological activity.

- Antioxidant Activity : Compounds containing thiazolidine structures have been reported to exhibit antioxidant properties. The presence of the thiazolidine ring may contribute to the scavenging of free radicals, potentially reducing oxidative stress in biological systems.

- Anticancer Properties : Thiazolidine derivatives have shown promise in cancer research. The incorporation of phenyl and azo groups may enhance their interaction with cellular targets, leading to apoptosis in cancer cells. Studies indicate that similar compounds exhibit cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that thiazolidine derivatives can exhibit antimicrobial properties. The structure-activity relationship (SAR) studies indicate that modifications on the thiazolidine ring can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

- In Vitro Studies : A study evaluated the anticancer activity of thiazolidine derivatives similar to the compound . The results showed IC50 values indicating significant cytotoxic effects on human cancer cell lines, with some derivatives outperforming established chemotherapeutics like doxorubicin .

- Antioxidant Evaluation : Another investigation assessed the antioxidant capacity of thiazolidine compounds using DPPH and ABTS assays. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Antimicrobial Testing : A series of thiazolidine derivatives were tested for their antimicrobial efficacy against various bacterial strains using the agar well diffusion method. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Table 1: Biological Activities of Related Thiazolidine Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.0 | |

| Compound B | Antioxidant | 12.0 | |

| Compound C | Antimicrobial | 8.5 |

Table 2: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Allyl group addition | Increased cytotoxicity |

| Phenylazo substitution | Enhanced antimicrobial effect |

| Thiazolidine ring | Essential for antioxidant properties |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly due to the presence of the thiazolidine moiety. Thiazolidines are known for their diverse biological activities, including anti-cancer properties.

Case Study: Anti-Cancer Activity

Research has shown that thiazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to the one inhibited the proliferation of prostate cancer cells by interfering with specific signaling pathways involved in cell growth and survival .

Materials Science

The unique chemical structure allows for potential applications in materials science, particularly in the development of novel polymers or as ligands in catalysis.

Data Table: Comparative Analysis of Thiazolidine Derivatives

| Compound Name | Application Area | Key Findings |

|---|---|---|

| Compound A | Anti-cancer | Significant inhibition of cell growth in melanoma models |

| Compound B | Catalysis | Effective as a ligand in metal-catalyzed reactions |

| 2-((Z)-3-allyl...) | Drug Development | Potential for targeted therapy against specific cancer types |

Biochemical Reagents

As a biochemical reagent, this compound can be utilized in various assays and experimental setups due to its ability to interact with biological molecules.

Case Study: Enzyme Inhibition Assays

In enzyme inhibition studies, derivatives of thiazolidines have been employed to assess their impact on enzyme activity related to metabolic pathways. For instance, compounds similar to the one discussed have been shown to inhibit lipoxygenase, an enzyme involved in inflammatory processes .

Synthesis and Characterization

The synthesis of 2-((Z)-3-allyl-4-oxo-2-((4-((E)-phenyldiazenyl)phenyl)imino)thiazolidin-5-yl)acetic acid, ammonia salt typically involves multi-step organic reactions that require careful optimization to yield high purity products.

Synthesis Route Overview:

- Formation of Thiazolidine Ring : Starting from appropriate thiazolidine precursors.

- Allylation Reaction : Introducing the allyl group through nucleophilic substitution.

- Final Acetic Acid Derivation : Modifying the structure to incorporate acetic acid functionalities.

Análisis De Reacciones Químicas

a) Thiazolidinone Core Formation

The thiazolidin-4-one ring is synthesized via cyclocondensation of a Schiff base with thioglycolic acid (Fig. 1) . For this compound:

-

The Schiff base is derived from 4-((E)-phenyldiazenyl)aniline and a ketone precursor (e.g., α-ketoacetic acid).

-

Reaction with thioglycolic acid under reflux in ethanol/DMF (with piperidine catalyst) yields the thiazolidinone scaffold .

Key Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Schiff base formation | Aniline derivative + ketone, ethanol, 12–24 h | 70–85% | |

| Cyclocondensation | Thioglycolic acid, DMF, piperidine, 80°C, 6 h | 65–78% |

c) Diazenyl Coupling

The diazenyl (-N=N-) group is incorporated via diazo coupling:

d) Ammonia Salt Formation

The acetic acid moiety reacts with gaseous ammonia or ammonium hydroxide to form the ammonium salt :

a) Thiazolidinone Ring Reactivity

-

4-Oxo Group : Participates in nucleophilic addition (e.g., with hydroxylamine to form oximes) .

-

2-Imino Group : Prone to tautomerism (thione-thiol tautomerism) and acts as a weak base .

b) Diazenyl Group Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the -N=N- bond to form two amine groups .

-

Acid/Base Stability : Stable in neutral pH but decomposes under strongly acidic conditions (pH < 2) .

c) Allyl Group Reactivity

-

Electrophilic Addition : Reacts with bromine or HCl to form dihalides or chlorohydrins .

-

Oxidation : Ozonolysis cleaves the allyl chain to yield aldehydes .

d) Acetic Acid Moiety

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis .

-

Decarboxylation : At high temperatures (>200°C), releases CO₂ to form a hydrocarbon derivative .

Photochemical and Thermal Behavior

-

UV-Induced Cis-Trans Isomerism : The diazenyl group undergoes reversible isomerization under 365 nm UV light, similar to related azo compounds .

-

Thermal Stability : Decomposes above 250°C, releasing NH₃ and forming a cyclic lactam .

Critical Analysis of Data Gaps

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Research Findings and Challenges

- Crystallographic Data : Structural elucidation of such compounds often relies on SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for visualization .

- Solubility Issues: Ammonia salt formation in the target compound addresses poor aqueous solubility, a common limitation in thiazolidinones .

- Stereochemical Complexity : The Z/E configuration of substituents significantly impacts biological activity but complicates synthesis and purification .

Métodos De Preparación

Thiazolidine-2,4-Dione (TZD) Formation

The foundational step involves synthesizing thiazolidine-2,4-dione (TZD), a precursor for further modifications. A widely adopted method involves the cyclocondensation of chloroacetic acid derivatives with thiourea or its analogs. For instance, TZD is commercially available but can be prepared via:

$$ \text{NH}2\text{CSNH}2 + \text{ClCH}2\text{COOH} \rightarrow \text{TZD} + \text{HCl} + \text{H}2\text{O} $$

This reaction proceeds in aqueous alkaline conditions (pH 9–10) at 80–100°C for 6–8 hours, yielding TZD in ~75% purity.

5-Arylidene-TZD Intermediate

The 5-position of TZD is functionalized via Knoevenagel condensation with aromatic aldehydes. For example, 4-chlorobenzylidene-TZD is synthesized by refluxing TZD with 4-chlorobenzaldehyde in acetic acid using methylamine or piperidine as a catalyst. Key conditions:

- Solvent : Glacial acetic acid

- Catalyst : 33% methylamine or piperidine (2–5 mol%)

- Temperature : 100–110°C (reflux)

- Yield : 70–85%.

Introduction of the Allyl Group

N-Alkylation at Position 3

The allyl group is introduced via alkylation of the thiazolidinone nitrogen. A representative procedure involves:

- Reagents : Allyl bromide (1.2 equiv), K$$2$$CO$$3$$ (2.0 equiv)

- Solvent : DMF or acetone

- Conditions : 60°C, 12 hours under N$$_2$$

- Yield : 65–78%.

Mechanistic Insight : The reaction proceeds via SN2 mechanism, with K$$2$$CO$$3$$ deprotonating the NH group to enhance nucleophilicity. Allyl bromide reacts selectively at the nitrogen due to steric and electronic factors.

Imino and Azo Functionalization

Formation of the Imino Linkage

The 2-imino group is installed via Schiff base formation between the thiazolidinone and 4-aminophenyl diazenylbenzene. Optimized conditions include:

Azo Coupling with Benzenediazonium Salt

The phenyldiazenyl group is introduced via electrophilic aromatic substitution:

- Diazotization of aniline in HCl/NaNO$$_2$$ at 0°C.

- Coupling with the imino-thiazolidinone intermediate in acetate buffer (pH 4.5–5.0).

Critical Parameters :

- pH : 4.5–5.0 (prevents diazonium salt decomposition)

- Temperature : <10°C during diazotization, 25°C during coupling

- Yield : 55–65%.

Acetic Acid Side Chain Installation

Alkylation with Halogenated Acetates

The 5-position is functionalized with acetic acid via:

- Reagents : Ethyl bromoacetate (1.5 equiv), K$$2$$CO$$3$$ (3.0 equiv)

- Solvent : DMF

- Conditions : 80°C, 8 hours

- Post-Reaction Processing : Hydrolysis with 6M HCl in refluxing ethanol to yield the free acid.

Yield Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Alkylation | 72 | 92 |

| Acid Hydrolysis | 85 | 95 |

Ammonia Salt Formation

Neutralization with Ammonia

The carboxylic acid is converted to its ammonium salt by treatment with NH$$3$$ gas or aqueous NH$$4$$OH:

- Molar Ratio : 1:1 (acid:NH$$_3$$)

- Solvent : Ethanol/water (4:1)

- Conditions : Stir at 25°C for 2 hours, precipitate with diethyl ether

- Yield : 90–95%.

Analytical Validation :

- FT-IR : Loss of –COOH stretch (1700 cm$$^{-1}$$), appearance of –COO$$^-$$ (1550–1610 cm$$^{-1}$$)

- $$^1$$H NMR : Downfield shift of α-proton (δ 3.2 → 3.5 ppm).

Challenges and Optimization

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

- Methodological Answer : A stepwise approach is critical. First, synthesize the azo-linked phenylimino precursor via diazo-coupling of 4-aminophenyl derivatives with phenyldiazonium salts under acidic conditions (0–5°C) to stabilize the diazonium intermediate . Next, react the resulting Schiff base with mercaptoacetic acid (or its derivatives) in a THF/acetic acid mixture under reflux (20–24 hours) to cyclize into the thiazolidinone core . Purification via recrystallization from DMF/acetic acid (1:2 ratio) ensures removal of unreacted starting materials . Monitor reaction progress using TLC with hexane/ethyl acetate (7:3) as the mobile phase .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify allyl group geometry (Z-configuration) and imino/azo bond positions via coupling constants and chemical shifts (δ 6.5–7.5 ppm for aromatic protons, δ 3.0–4.5 ppm for thiazolidinone protons) .

- IR Spectroscopy : Confirm the presence of C=O (1670–1720 cm⁻¹), N-H stretching of the ammonia salt (3200–3400 cm⁻¹), and C=N (1600–1650 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolve stereochemical ambiguities (e.g., Z/E configurations) and hydrogen-bonding patterns in the ammonia salt form .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize standardized microbiological assays:

- Agar diffusion : Test antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100–200 µg/mL concentrations .

- MIC determination : Use broth microdilution (CLSI guidelines) to quantify potency. Note that contradictory MIC values may arise from variations in bacterial strain resistance profiles or solvent effects (e.g., DMSO vs. aqueous buffers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct a systematic meta-analysis:

Control standardization : Replicate assays using identical solvent systems (e.g., 5% DMSO in PBS) and inoculum sizes (1–5 × 10⁵ CFU/mL) to minimize variability .

Purity validation : Compare HPLC profiles (C18 column, 254 nm detection) of test batches to identify impurities affecting activity .

Mechanistic studies : Use fluorescence quenching or molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with bioactivity trends .

Q. How to design structure-activity relationship (SAR) studies focusing on the azo-thiazolidinone pharmacophore?

- Methodological Answer :

- Variable substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the phenylazo moiety to evaluate π-π stacking interactions .

- Core modifications : Replace the allyl group with propargyl or benzyl substituents to assess steric effects on ring conformation .

- Quantitative SAR (QSAR) : Use DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (HOMO-LUMO gaps) with antioxidant activity (DPPH radical scavenging EC₅₀ values) .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological assays?

- Methodological Answer :

- pH optimization : Maintain solutions at pH 7.4–8.0 (ammonia buffer) to prevent hydrolysis of the thiazolidinone ring .

- Lyophilization : Prepare stable lyophilized powders using trehalose (1:5 w/w ratio) as a cryoprotectant .

- Light protection : Store solutions in amber vials to prevent azo bond photodegradation, confirmed via UV-Vis spectral monitoring (λmax 350–400 nm) .

Q. How can reaction yields be optimized during azo-thiazolidinone formation?

- Methodological Answer :

- Catalyst screening : Test ZnCl₂ (5 mol%) or p-toluenesulfonic acid (10 mol%) to accelerate imine formation .

- Solvent effects : Replace acetic acid with propionic acid for higher cyclization efficiency (reflux at 110°C for 6 hours) .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 45 minutes at 100 W power, achieving >85% yield .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s tautomeric behavior in solution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.